molecular formula C24H22N2O3 B14946917 12-(3,4-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-(3,4-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B14946917
M. Wt: 386.4 g/mol
InChI Key: ZDGBSHMXMSFNAV-UHFFFAOYSA-N
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Description

12-(3,4-Dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound that belongs to the class of phenanthroline derivatives. These compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring a tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one core with a 3,4-dimethoxyphenyl substituent, imparts distinct chemical and physical properties.

Chemical Reactions Analysis

12-(3,4-Dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one undergoes various chemical reactions, including:

Scientific Research Applications

12-(3,4-Dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-(3,4-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves its ability to form stable complexes with metal ions. As a chelating ligand, it coordinates with metal ions through its nitrogen atoms, influencing various molecular pathways and processes. This coordination can affect the reactivity and stability of the metal ions, making the compound useful in catalysis and other applications .

Comparison with Similar Compounds

Similar compounds to 12-(3,4-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one include other phenanthroline derivatives, such as:

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

12-(3,4-dimethoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C24H22N2O3/c1-28-20-11-8-14(13-21(20)29-2)22-23-15-5-4-12-25-16(15)9-10-18(23)26-17-6-3-7-19(27)24(17)22/h4-5,8-13,22,26H,3,6-7H2,1-2H3

InChI Key

ZDGBSHMXMSFNAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C5=C(C=C4)N=CC=C5)OC

Origin of Product

United States

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